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Compound of Interest

Compound Name: Fluoroacetaldehyde

Cat. No.: B075747

For Researchers, Scientists, and Drug Development Professionals

Fluoroacetaldehyde (C>HsFO) is a reactive aldehyde with significant interest in toxicology and
biochemistry due to its role as a cardiotoxic agent and a metabolic precursor to fluoroacetate.
[1] Accurate prediction of its properties through computational modeling is crucial for
understanding its reactivity, toxicity, and metabolic fate, thereby aiding in drug development and
risk assessment. This guide provides a comparative overview of various computational models
for predicting the properties of Fluoroacetaldehyde, supported by available experimental data
and performance benchmarks from analogous compounds.

Experimental Data for Fluoroacetaldehyde

A critical aspect of benchmarking computational models is the availability of high-quality
experimental data. For Fluoroacetaldehyde, experimental data is sparse. The following table
summarizes the currently available experimental properties.
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Property Value Source
Molecular Formula C2HsFO [2]
Molar Mass 62.043 g-mol—1 [2]
Boiling Point 19-23 °C [3]
LD50 (Intraperitoneal, mouse) 6 mg/kg [4]
LD50 (Subcutaneous, mouse) 4.8 mg/kg (4800 pg/kg) [4]

Comparison of Computational Models

The prediction of chemical properties can be broadly approached through two main
computational methodologies: quantum mechanics (QM) based methods like Density
Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models.

Density Functional Theory (DFT) for Reactivity and
Spectroscopic Properties

DFT is a powerful quantum mechanical method for predicting molecular properties such as
geometric structures, reaction energies, and spectroscopic parameters. The accuracy of DFT
predictions is highly dependent on the choice of the functional and basis set. While direct
benchmark studies on Fluoroacetaldehyde are not readily available, performance data on
related small organic and halogenated molecules can provide valuable insights.

Table 1: Performance of Selected DFT Functionals for Predicting Properties of Small Organic
and Halogenated Molecules
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Experimental Protocols for DFT Calculations:

A typical DFT calculation for predicting the properties of Fluoroacetaldehyde would involve the
following steps:

 Structure Optimization: The 3D structure of Fluoroacetaldehyde is optimized to find its
lowest energy conformation. This is typically done using a specific DFT functional (e.qg.,
B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).

e Frequency Calculation: A frequency calculation is performed on the optimized structure to
confirm that it is a true minimum (no imaginary frequencies) and to predict vibrational
frequencies for comparison with experimental IR spectra.

e Property Calculation: Desired properties such as reaction energies, bond lengths, and NMR
chemical shifts are then calculated at the same level of theory. For NMR predictions, the
GIAO (Gauge-Including Atomic Orbital) method is commonly employed.

Quantitative Structure-Activity Relationship (QSAR) for
Toxicity Prediction

QSAR models are statistical models that correlate the chemical structure of a compound with
its biological activity or toxicity. These models are particularly useful for rapid screening of large
numbers of chemicals. The predictive power of a QSAR model is typically assessed by its
coefficient of determination (R2) and root mean square error (RMSE) for a test set of
compounds.

Table 2: Performance of QSAR Models for Predicting Toxicity of Organic Compounds

| QSAR Model Type | Endpoint | R2 (Test Set) | RMSE (Test Set) | Computational Cost | Key
Strengths & Weaknesses | | :--- | :--- | :--- | :--- | :--- | | Multiple Linear Regression (MLR) |
Toxicity of binary mixtures | 0.853 | 0.691 | Low | Simple to interpret, but may not capture non-
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linear relationships.[8] | | Radial Basis Function Neural Networks (RBFNN) | Toxicity of binary
mixtures | 0.896 | 0.547 | Moderate | Can model non-linear relationships, but may be prone to
overfitting.[8] | | Decision Tree Forest (DTF) | Reproductive Toxicity (pLOAEL) | 0.856 | 0.23 |
High | Robust and can handle complex datasets.[9] | | Decision Tree Boost (DTB) |
Reproductive Toxicity ()LOAEL) | 0.945 | 0.14 | High | Often provides higher accuracy than
single decision trees.[9] |

Experimental Protocols for QSAR Model Development:

The development and validation of a QSAR model for predicting the toxicity of
Fluoroacetaldehyde would generally follow these steps:

Data Collection: A dataset of structurally diverse chemicals with experimentally determined
toxicity values (e.g., LD50) is compiled.

o Descriptor Calculation: For each chemical in the dataset, a set of molecular descriptors (e.g.,
physicochemical properties, topological indices) is calculated.

» Model Building: The dataset is split into a training set and a test set. A statistical method
(e.g., MLR, machine learning) is used to build a model that correlates the descriptors with
the toxicity values for the training set.

e Model Validation: The predictive performance of the model is evaluated using the
independent test set. Statistical metrics such as R2 and RMSE are calculated to assess the
model's accuracy.[9]

Visualization of Computational Workflow

The following diagram illustrates a general workflow for the computational prediction of
chemical properties, from initial structure input to property prediction and validation.
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Caption: A generalized workflow for predicting chemical properties using DFT and QSAR
models.

Conclusion

While experimental data for Fluoroacetaldehyde remains limited, computational modeling
offers a powerful avenue for predicting its properties. DFT methods, particularly functionals like
MO06-2X and wB97X-D, are well-suited for investigating its reactivity and spectroscopic
characteristics. For toxicity assessment, QSAR models, especially those based on machine
learning algorithms like decision trees, can provide rapid and reasonably accurate predictions.
The choice of computational model should be guided by the specific property of interest, the
desired level of accuracy, and the available computational resources. It is imperative that any
computational prediction is accompanied by a clear description of the methodology and, where
possible, validated against experimental data for related compounds to ensure reliability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Benchmarking Computational Models for Predicting
Fluoroacetaldehyde Properties: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b075747#benchmarking-computational-
models-for-predicting-fluoroacetaldehyde-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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